molecular formula C8H8ClNO3 B1629044 2-chloro-1-ethoxy-3-nitroBenzene CAS No. 846031-57-0

2-chloro-1-ethoxy-3-nitroBenzene

Cat. No.: B1629044
CAS No.: 846031-57-0
M. Wt: 201.61 g/mol
InChI Key: RDZFDWBNJDFXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-ethoxy-3-nitrobenzene is an aromatic compound with a benzene ring substituted with a chlorine atom, an ethoxy group, and a nitro group. This compound is of interest in organic chemistry due to its unique substituents, which influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-ethoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-chloro-1-ethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-ethoxy-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-chloro-1-ethoxy-3-aminobenzene.

    Oxidation: 2-chloro-3-nitrobenzoic acid.

Scientific Research Applications

2-chloro-1-ethoxy-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-ethoxy-3-nitrobenzene in chemical reactions involves the interaction of its substituents with various reagents. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The ethoxy group is an electron-donating group, which can influence the reactivity and orientation of further substitutions .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-methoxy-3-nitrobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    2-chloro-1-ethoxy-4-nitrobenzene: Similar structure but with the nitro group in a different position.

    2-chloro-1-ethoxybenzene: Lacks the nitro group, making it less reactive in certain reactions.

Uniqueness

2-chloro-1-ethoxy-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The combination of electron-withdrawing and electron-donating groups on the benzene ring provides a balance that can be exploited in various chemical syntheses and applications .

Properties

IUPAC Name

2-chloro-1-ethoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZFDWBNJDFXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610531
Record name 2-Chloro-1-ethoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846031-57-0
Record name 2-Chloro-1-ethoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-ethoxy-3-nitroBenzene
Reactant of Route 2
Reactant of Route 2
2-chloro-1-ethoxy-3-nitroBenzene
Reactant of Route 3
Reactant of Route 3
2-chloro-1-ethoxy-3-nitroBenzene
Reactant of Route 4
Reactant of Route 4
2-chloro-1-ethoxy-3-nitroBenzene
Reactant of Route 5
Reactant of Route 5
2-chloro-1-ethoxy-3-nitroBenzene
Reactant of Route 6
Reactant of Route 6
2-chloro-1-ethoxy-3-nitroBenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.